molecular formula C22H24N2O3 B4403034 3-(allyloxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide

3-(allyloxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide

Cat. No. B4403034
M. Wt: 364.4 g/mol
InChI Key: ZDKUFJDFLFZOCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(allyloxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide, also known as ALLO-1, is a chemical compound that has been found to have potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In

Mechanism of Action

3-(allyloxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide acts as a positive allosteric modulator of the GABAA receptor by binding to a specific site on the receptor. This binding enhances the activity of the receptor by increasing the affinity of the receptor for GABA, the neurotransmitter that activates the receptor. This leads to increased inhibition of neuronal activity, which can have beneficial effects in neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including increased GABAergic neurotransmission, enhanced synaptic plasticity, and reduced excitotoxicity. These effects have been shown to be beneficial in various neurological disorders, including anxiety, depression, and epilepsy.

Advantages and Limitations for Lab Experiments

3-(allyloxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide has several advantages and limitations for lab experiments. One advantage is that it is a highly selective and potent modulator of the GABAA receptor, which can lead to more precise and specific effects in experiments. However, one limitation is that it has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several potential future directions for research on 3-(allyloxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide. One direction is to explore its potential applications in other neurological disorders, including schizophrenia and Alzheimer's disease. Another direction is to study its effects on other neurotransmitter systems, such as the glutamatergic system. Additionally, further research is needed to understand the long-term effects of this compound and its potential for clinical use.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. Its synthesis has been achieved using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. There are several potential future directions for research on this compound, which could lead to further understanding of its potential applications in neurological disorders and its potential for clinical use.

Scientific Research Applications

3-(allyloxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide has shown potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that this compound can act as a positive allosteric modulator of the GABAA receptor, which is a major inhibitory neurotransmitter in the brain. This modulation can enhance the activity of the GABAA receptor, leading to increased inhibition of neuronal activity. This effect has been shown to be beneficial in various neurological disorders, including anxiety, depression, and epilepsy.

properties

IUPAC Name

N-[2-(piperidine-1-carbonyl)phenyl]-3-prop-2-enoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-2-15-27-18-10-8-9-17(16-18)21(25)23-20-12-5-4-11-19(20)22(26)24-13-6-3-7-14-24/h2,4-5,8-12,16H,1,3,6-7,13-15H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKUFJDFLFZOCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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